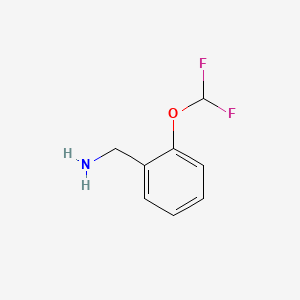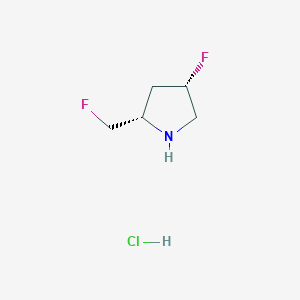![molecular formula C17H11ClN6O3 B2406491 3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892481-27-5](/img/structure/B2406491.png)
3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds are privileged structures in medicinal chemistry . They have been synthesized as potential antiviral, antimicrobial, and antitumor agents .
Molecular Structure Analysis
These compounds generally contain a pyrazolo[3,4-d]pyrimidine or a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core . The specific molecular structure of “3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is not available in the literature I have access to.Scientific Research Applications
Synthesis and Structural Characterization
Heterocyclic compounds, including triazolopyrimidinones and their derivatives, have been synthesized through various chemical reactions involving amino-triazole with pyranones and other reagents. These compounds are characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy, which confirm their complex structures and provide insights into their potential chemical properties (Lahmidi et al., 2019). The structural features of these compounds play a crucial role in their potential applications, especially in medicinal chemistry and materials science.
Potential Biological Activities
A significant area of research on triazolopyrimidinone derivatives and related compounds focuses on their antimicrobial properties. Several studies have synthesized and tested these compounds for their activity against various bacterial and fungal strains. For instance, compounds with the triazolopyrimidine backbone have demonstrated variable and modest antimicrobial activities, suggesting their potential as lead compounds in developing new antibacterial and antifungal agents (Prasanna Kumara et al., 2013). These findings highlight the relevance of structural modifications in enhancing the biological efficacy of heterocyclic compounds.
Antiviral and Antitumor Activities
Beyond antimicrobial applications, some triazolopyrimidinone derivatives have been investigated for their antiviral and antitumor potential. Research in this area explores the synthesis of novel derivatives and their subsequent evaluation in various biological assays to determine their efficacy against specific viral infections and cancer cell lines. For example, certain synthesized compounds have shown moderate activities in these fields, indicating the versatility of triazolopyrimidinone derivatives in therapeutic applications (Islam et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN6O3/c18-12-4-2-5-13(8-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-3-1-6-14(7-11)24(26)27/h1-8,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUECFBUBUGBTDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

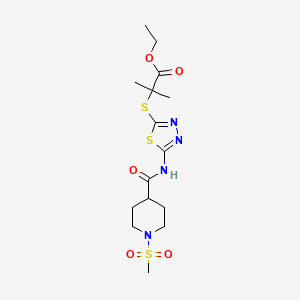

![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)
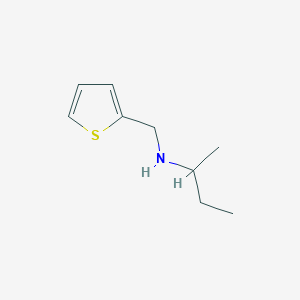
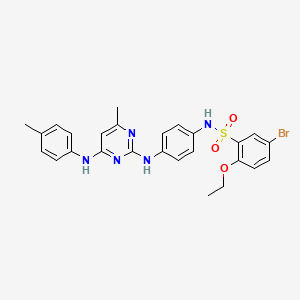
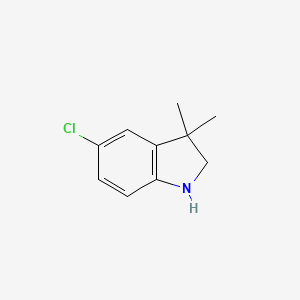
![6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2406419.png)
![2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B2406420.png)
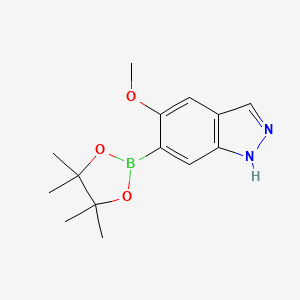
![4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B2406425.png)
![N-[1-[2-(6-chloro-2-pyridinyl)hydrazino]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea](/img/structure/B2406426.png)
